Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

FGFR2 kinase inhibition IC50 biochemical assay

2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid (CAS 2034434-11-0) is a synthetic small-molecule inhibitor of fibroblast growth factor receptors (FGFRs), specifically referenced as 'Reference Example Compound 3' in the Taiho Pharmaceutical FGFR inhibitor patent family (US9108973, US10835536, US10894048). It belongs to the aryl sulfonyl piperidine class and incorporates a distinctive 2-fluoro-5-sulfonylbenzoic acid motif coupled to a 3-(pyrazin-2-yloxy)piperidine moiety, a scaffold designed for FGFR kinase domain binding.

Molecular Formula C16H16FN3O5S
Molecular Weight 381.38
CAS No. 2034434-11-0
Cat. No. B2806716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid
CAS2034434-11-0
Molecular FormulaC16H16FN3O5S
Molecular Weight381.38
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CN=C3
InChIInChI=1S/C16H16FN3O5S/c17-14-4-3-12(8-13(14)16(21)22)26(23,24)20-7-1-2-11(10-20)25-15-9-18-5-6-19-15/h3-6,8-9,11H,1-2,7,10H2,(H,21,22)
InChIKeyBNJJEUOVLCJKAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic Acid – A Reference FGFR Inhibitor Chemotype for Structure-Activity Studies


2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid (CAS 2034434-11-0) is a synthetic small-molecule inhibitor of fibroblast growth factor receptors (FGFRs), specifically referenced as 'Reference Example Compound 3' in the Taiho Pharmaceutical FGFR inhibitor patent family (US9108973, US10835536, US10894048) [1]. It belongs to the aryl sulfonyl piperidine class and incorporates a distinctive 2-fluoro-5-sulfonylbenzoic acid motif coupled to a 3-(pyrazin-2-yloxy)piperidine moiety, a scaffold designed for FGFR kinase domain binding [1]. The compound shows an IC50 of 190 nM against FGFR2 kinase in biochemical assays [1].

Why 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic Acid Cannot Be Replaced by Generic FGFR Inhibitors in Medicinal Chemistry Programs


Although numerous FGFR inhibitors exist, the 3-(pyrazin-2-yloxy)piperidine sulfonamide scaffold of 2-fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid imparts a unique vector and hydrogen-bonding pattern within the kinase hinge region that is absent in simpler piperidine sulfonamides or pyrazine-substituted analogs [1]. Even closely related in-class compounds with alternative heteroaryl ethers (e.g., pyridinyloxy or pyrimidinyloxy analogues) exhibit marked differences in FGFR2 potency and selectivity, as evidenced by the 190 nM IC50 of this compound versus the sub-nanomolar potency of optimized clinical candidates [REFS-1, REFS-2]. Consequently, substitution with a generic FGFR inhibitor would disrupt established structure-activity relationships and compromise the integrity of ongoing medicinal chemistry campaigns [2].

Head-to-Head Quantitative Differentiation of 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic Acid Against Clinical-Stage FGFR Inhibitors


FGFR2 Kinase Inhibitory Potency – 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic Acid vs. Futibatinib (TAS-120)

In a biochemical mobility shift assay using recombinant FGFR2 kinase domain at pH 7.5 (2°C), 2-fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid exhibited an IC50 of 190 nM [1]. In contrast, the clinical-stage irreversible FGFR inhibitor futibatinib (TAS-120; CAS 1448169-71-8) achieves an IC50 of approximately 1–3 nM against FGFR2 in similar biochemical formats [2]. This approximately 63- to 190-fold difference in potency defines the starting point for lead optimization programs that utilize the title compound as a reference tool compound.

FGFR2 kinase inhibition IC50 biochemical assay

Selectivity Over EGFR – Comparative Data for 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic Acid

The title compound was tested against the recombinant human EGFR del19/T790M double mutant and exhibited an IC50 of 5,000 nM (5 µM) [1]. This indicates a 26.3-fold selectivity window for FGFR2 over EGFR (190 nM vs. 5,000 nM). In comparison, futibatinib shows a narrower selectivity margin, with IC50 values of 1.4 nM for FGFR2 and 120 nM for EGFR (approximately 85-fold), while erdafitinib exhibits an IC50 of 1.2 nM for FGFR2 and >1,000 nM for EGFR (approximately >830-fold) [2]. The moderate selectivity of the title compound provides a distinct profile for studying selectivity determinants in the FGFR/EGFR kinase family.

EGFR kinase selectivity IC50

Scaffold Differentiation – Pyrazin-2-yloxy vs. Pyridinyloxy Ether Linkers in Piperidine Sulfonamide FGFR Inhibitors

Within the Taiho FGFR patent family, systematic variation of the heteroaryl ether substituent on the piperidine ring reveals that the pyrazin-2-yloxy group of the title compound provides a distinct hinge-binding geometry compared to pyridin-2-yloxy, pyrimidin-2-yloxy, or phenyl ether analogues [2]. Patent data indicate that replacing the pyrazin-2-yloxy group with a pyridin-3-yloxy group in a related 3,5-disubstituted benzene alkynyl series resulted in over a 10-fold reduction in FGFR2 potency, underscoring the critical contribution of the pyrazine nitrogen lone pair to hinge binding [2].

scaffold comparison heteroaryl ether structure-activity relationship

Physicochemical Property Differentiation – Calculated LogD and Solubility of the Title Compound vs. Common Piperidine Sulfonamide FGFR Inhibitors

The 2-fluoro-5-sulfonylbenzoic acid moiety of the title compound (calculated LogD ~1.2 at pH 7.4; predicted aqueous solubility ~45 µM) imparts substantially different physicochemical properties compared to the 3,5-dimethoxyphenyl alkynyl series of futibatinib (calculated LogD ~3.8; predicted solubility <5 µM) [1]. The carboxylic acid group of the title compound enhances aqueous solubility and reduces lipophilicity, which may offer advantages in assay compatibility and formulation development for in vitro pharmacology studies [1].

LogD aqueous solubility physicochemical properties

Crystallographic Confirmation of FGFR2 Binding Mode for the Title Compound Chemotype

The BindingDB record for the title compound is linked to PDB ID 8W2X, a crystal structure of the FGFR2 kinase domain in complex with this compound, confirming its binding mode [1]. The structure reveals that the 3-(pyrazin-2-yloxy)piperidine moiety occupies the solvent-exposed region while the pyrazine ring forms a hydrogen bond with the hinge residue Ala564, a binding pose distinct from that of futibatinib, which covalently targets Cys491 in the P-loop [2].

X-ray crystallography FGFR2 binding mode

Recommended Application Scenarios for 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic Acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization – Benchmarking FGFR2 Potency Gains

Use 2-fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid as a moderate-affinity reference compound (FGFR2 IC50 = 190 nM) to quantify the potency improvement of newly synthesized analogues in biochemical FGFR2 assays. The 26.3-fold selectivity over EGFR provides a baseline for assessing selectivity enhancement during SAR exploration [1].

Structural Biology – Crystallographic Fragment-Based Drug Design

Leverage the available PDB 8W2X co-crystal structure of the title compound bound to FGFR2 to guide structure-based design of novel non-covalent FGFR2 inhibitors. The resolved pyrazine-hinge hydrogen bond interaction serves as a validated anchor point for fragment growing and scaffold hopping strategies [1].

Kinase Selectivity Profiling – FGFR/EGFR Selectivity Determinants

Utilize the compound's known moderate selectivity profile to study the structural determinants of FGFR versus EGFR inhibition. This is particularly valuable for programs aiming to minimize EGFR-related toxicities while maintaining FGFR-driven efficacy [REFS-1, REFS-3].

Physicochemical Property Optimization – Solubility-Enhanced FGFR Inhibitor Design

Exploit the compound's reduced lipophilicity (LogD ~1.2) and higher aqueous solubility (~45 µM) as a starting point for designing FGFR inhibitors with improved developability profiles, particularly for programs requiring high-concentration formulations for in vivo studies [3].

Quote Request

Request a Quote for 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.